3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyrrolidinyl group attached to a furochromene core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a chromene derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a condensation reaction with a pyrrolidine derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidinone moiety and exhibit similar biological activities.
Furochromenes: Compounds with a furochromene core, which may have different substituents but similar structural features.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group, which can influence their chemical and biological properties.
Uniqueness
3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and bioavailability, while the pyrrolidinyl group contributes to its interaction with biological targets.
Properties
Molecular Formula |
C24H20FNO4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H20FNO4/c1-14-17-10-19-20(15-4-6-16(25)7-5-15)13-29-21(19)12-22(17)30-24(28)18(14)11-23(27)26-8-2-3-9-26/h4-7,10,12-13H,2-3,8-9,11H2,1H3 |
InChI Key |
CFJRDFJEURTIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N5CCCC5 |
Origin of Product |
United States |
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